molecular formula C10H8O2 B6155393 2-(3-ethynylphenyl)acetic acid CAS No. 371249-79-5

2-(3-ethynylphenyl)acetic acid

Cat. No.: B6155393
CAS No.: 371249-79-5
M. Wt: 160.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethynylphenyl)acetic acid is an organic compound with the molecular formula C10H8O2 It is characterized by the presence of an ethynyl group attached to the phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-ethynylphenyl)acetic acid typically involves the reaction of 3-chloroacetophenone with phenylacetylene in the presence of a strong base such as sodium hydride. This reaction results in the formation of an intermediate, which is then subjected to mild oxidation using potassium permanganate to yield the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic route. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Ethynylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(3-Ethynylphenyl)acetic acid has various applications in scientific research, including:

    Chemistry: Used as a reference compound in high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and gas chromatography-mass spectrometry (GC-MS) analysis.

    Biology: Investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit the cyclooxygenase (COX) pathway.

    Medicine: Explored for its therapeutic potential in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis.

    Industry: Utilized in the synthesis of novel pharmaceutical compounds and as an intermediate in organic synthesis.

Mechanism of Action

2-(3-Ethynylphenyl)acetic acid acts as a non-steroidal anti-inflammatory drug (NSAID). It inhibits the cyclooxygenase (COX) pathway, leading to the suppression of prostaglandin synthesis, which is a key factor in inflammation. This inhibition reduces inflammation, pain, and fever associated with various inflammatory conditions.

Comparison with Similar Compounds

    Fenbufen: Another NSAID that also inhibits the COX pathway.

    Ibuprofen: A widely used NSAID with similar anti-inflammatory properties.

    Naproxen: An NSAID known for its long-lasting effects in reducing inflammation and pain.

Uniqueness: 2-(3-Ethynylphenyl)acetic acid is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications in synthetic chemistry and medicinal research. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for further exploration.

Properties

CAS No.

371249-79-5

Molecular Formula

C10H8O2

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.